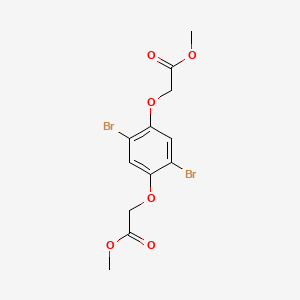

Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate is a chemical compound with the molecular formula C12H12Br2O6 and a molecular weight of 412.03 . It is used for research purposes .

Molecular Structure Analysis

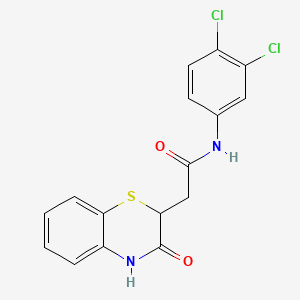

The molecular structure of Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate consists of a 1,4-phenylene group (a benzene ring with two substituents at the 1 and 4 positions) that is dibrominated at the 2 and 5 positions. This phenylene group is connected through oxygen atoms to two acetate groups, each of which is esterified with a methyl group .Physical And Chemical Properties Analysis

Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate has a molecular weight of 412.03 . Unfortunately, the web search results did not provide further information on its physical and chemical properties.Scientific Research Applications

Antioxidant and Anticancer Activities

A notable study focused on synthesizing methylated and acetylated derivatives of natural bromophenols, including "Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate", revealed significant antioxidant and anticancer potentials. These derivatives were evaluated for their ability to ameliorate H2O2-induced oxidative damage and Reactive Oxygen Species (ROS) generation in HaCaT keratinocytes. Additionally, they demonstrated promising activities against leukemia K562 cells, indicating their potential in drug development for cancer treatment and as antioxidant agents (Dong et al., 2022).

Polymer Synthesis

Another application is found in the synthesis of functional polymers. A study described the atom-economical synthesis of poly(pyrazolylnaphthalene)s through oxidative polycoupling, showcasing the role of "this compound" in developing soluble polymers with high molecular weights and thermal stability. These polymers exhibited good film-forming properties and high refractive indices, making them suitable for potential applications in sensitive chemosensors for explosives detection (Gao et al., 2013).

Olfactory Properties

Research into "Vanilla Oceanics" synthesized from "this compound" showed an intense marine, spicy-vanillic odor. This compound served as a precursor for various homologues, enhancing understanding of the olfactory properties and laying the groundwork for potential applications in flavor and fragrance industries (Kraft et al., 2010).

Molecular Synthesis

The compound's utility extends to molecular synthesis, where it acts as a key intermediate. For instance, its use in the synthesis of novel di-μ-carboxylato-bridged binuclear copper(II) complexes, which were characterized for their structural, magnetic, and spectroscopic properties, underscores its versatility. These complexes have potential applications in catalysis and material science (Tokii et al., 1990).

properties

IUPAC Name |

methyl 2-[2,5-dibromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br2O6/c1-17-11(15)5-19-9-3-8(14)10(4-7(9)13)20-6-12(16)18-2/h3-4H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOWDVSWHPCMLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-butyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)

![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)

![3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2546903.png)

![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)

![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)

![5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546913.png)

![N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2546917.png)